molecular formula C23H30N2O4 B2880097 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one CAS No. 2176269-75-1

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one

Cat. No.: B2880097
CAS No.: 2176269-75-1
M. Wt: 398.503
InChI Key: DLSIBDNIWWMVMV-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core, a piperidine ring, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridinone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced to the pyridinone core.

    Attachment of the phenoxyacetyl group: This is typically done through an esterification or acylation reaction using phenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: It might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-(propan-2-yl)-1,2-dihydropyridin-2-one: A simpler analog lacking the phenoxyacetyl group.

    4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one: Similar structure but with different substitution patterns.

Uniqueness

1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C23H30N2O3\text{C}_{23}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of piperidine and phenoxyacetyl groups contributes to its pharmacological profile.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds containing piperidine and dihydropyridine moieties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Enzyme Inhibition

The compound is hypothesized to inhibit key metabolic enzymes. For example, piperidine derivatives have been noted for their acetylcholinesterase (AChE) inhibition properties, which could suggest potential applications in treating Alzheimer's disease . The IC50 values for related compounds have been reported in the range of 0.63 to 6.28 µM, indicating significant potency .

3. Anticancer Activity

Compounds with similar structures have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The dihydropyridine structure is particularly noted for its ability to interact with cellular receptors and pathways involved in tumor growth .

Study 1: Antimicrobial Efficacy

In a study evaluating a series of synthesized piperidine derivatives, one compound exhibited an IC50 value of 2.14 µM against Bacillus subtilis, showcasing its potential as an effective antimicrobial agent .

Study 2: AChE Inhibition

Another investigation into the enzyme inhibitory effects highlighted that certain derivatives significantly inhibited AChE with IC50 values as low as 0.63 µM, suggesting their utility in managing neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it prevents substrate access and subsequent biochemical reactions.
  • Membrane Disruption : The lipophilic nature of the phenoxyacetyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
  • Receptor Modulation : The dihydropyridine structure may allow interaction with various receptors involved in cellular signaling pathways.

Properties

IUPAC Name

1,6-dimethyl-4-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-16(2)18-5-7-19(8-6-18)28-15-23(27)25-11-9-20(10-12-25)29-21-13-17(3)24(4)22(26)14-21/h5-8,13-14,16,20H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSIBDNIWWMVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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